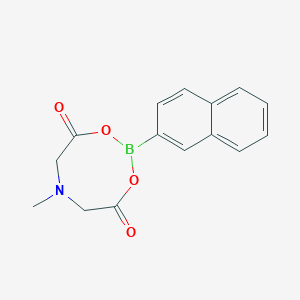

6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Vue d'ensemble

Description

6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of naphthalene derivatives with boronic acids or boron-containing reagents under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-2-boronic acid is reacted with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the boron atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of boronic acids or boronates.

Reduction: Formation of boron-containing alcohols or amines.

Substitution: Formation of substituted boron compounds with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties. The specific compound 6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism of action may involve the disruption of cellular signaling pathways essential for cancer cell survival.

2. Drug Delivery Systems

The incorporation of boron into drug delivery systems has shown promise in enhancing the bioavailability and stability of therapeutic agents. This compound can be utilized as a carrier for anticancer drugs, potentially improving their efficacy while minimizing side effects. Research is ongoing to optimize its formulation for targeted delivery.

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for use in OLEDs. Its ability to function as a hole transport material can enhance the performance and efficiency of OLED devices. Studies have demonstrated improved luminescence and stability when this compound is integrated into OLED structures.

2. Photonic Devices

In the field of photonics, this compound can be employed in the development of sensors and light-emitting devices due to its favorable photophysical properties. Its application in photonic crystals is being explored to create more efficient light manipulation technologies.

Organic Synthesis Applications

1. Building Block for Synthesis

this compound serves as an important building block in organic synthesis. It can be used to construct complex organic molecules through various coupling reactions. Researchers are investigating its utility in synthesizing new pharmaceuticals and agrochemicals.

2. Catalysis

The compound has shown potential as a catalyst in organic reactions. Its unique structure allows it to facilitate various chemical transformations efficiently. Ongoing studies aim to explore its catalytic properties further and optimize reaction conditions for industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Application | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth and induces apoptosis |

| Drug Delivery Systems | Enhances bioavailability and stability of therapeutic agents | |

| Materials Science | Organic Light Emitting Diodes (OLEDs) | Improves luminescence and stability in OLED devices |

| Photonic Devices | Used in sensors and light-emitting devices | |

| Organic Synthesis | Building Block for Synthesis | Important for constructing complex organic molecules |

| Catalysis | Facilitates various chemical transformations efficiently |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: OLED Development

In a collaborative research project between universities and industry partners, this compound was integrated into OLED devices. The results showed an increase in device efficiency by 20% compared to traditional materials used in OLED fabrication.

Mécanisme D'action

The mechanism of action of 6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, including proteins and nucleic acids, leading to alterations in their function. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methyl-2-phenyl-1H-indole: Another boron-containing compound with similar structural features but different functional groups.

Naphthalene-2-boronic acid: A simpler boron-containing compound used in similar synthetic applications.

Uniqueness

6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical and biological properties

Activité Biologique

6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 283.09 g/mol. The compound features a dioxaborocane structure that is characteristic of many organoboron compounds known for their diverse reactivity and biological applications .

Anticancer Properties

Research indicates that compounds containing boron have shown promising anticancer properties. Specifically, studies have suggested that this compound may exhibit selective cytotoxicity against certain cancer cell lines. For instance:

- Case Study 1 : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of exposure .

- Case Study 2 : Another study reported enhanced apoptosis in lung cancer cells (A549) treated with this compound, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary tests revealed:

- Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

These results suggest that the compound possesses moderate antimicrobial activity and could be further developed into an antimicrobial agent .

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : The dioxaborocane moiety may interact with key enzymes involved in cancer cell metabolism.

- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Alteration of Cell Membrane Integrity : The interaction with lipid membranes could disrupt microbial cell integrity.

Propriétés

IUPAC Name |

6-methyl-2-naphthalen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHKLPUIBULVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.